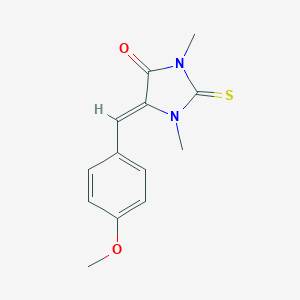![molecular formula C27H21F4N3O5S B303516 2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B303516.png)
2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and a tetrafluorophenyl moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with 1-phenyl-2-thiohydantoin to form the intermediate 5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazole-2-thione. This intermediate is then reacted with 2,3,5,6-tetrafluoroaniline and chloroacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution on the tetrafluorophenyl ring could introduce various functional groups.
Scientific Research Applications
2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the tetrafluorophenyl group can enhance binding affinity through hydrophobic interactions. The sulfanyl group may also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- **2-{[5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trifluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrafluorophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H21F4N3O5S |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
2-[(4E)-5-oxo-1-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-2-yl]sulfanyl-N-(2,3,5,6-tetrafluorophenyl)acetamide |
InChI |
InChI=1S/C27H21F4N3O5S/c1-37-19-10-14(11-20(38-2)25(19)39-3)9-18-26(36)34(15-7-5-4-6-8-15)27(32-18)40-13-21(35)33-24-22(30)16(28)12-17(29)23(24)31/h4-12H,13H2,1-3H3,(H,33,35)/b18-9+ |
InChI Key |
UKRUCUUKDFUQEY-GIJQJNRQSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C(=CC(=C3F)F)F)F)C4=CC=CC=C4 |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=C(C(=CC(=C3F)F)F)F)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C(=CC(=C3F)F)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)

![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
![2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)




![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
